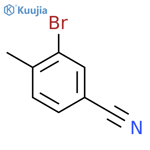

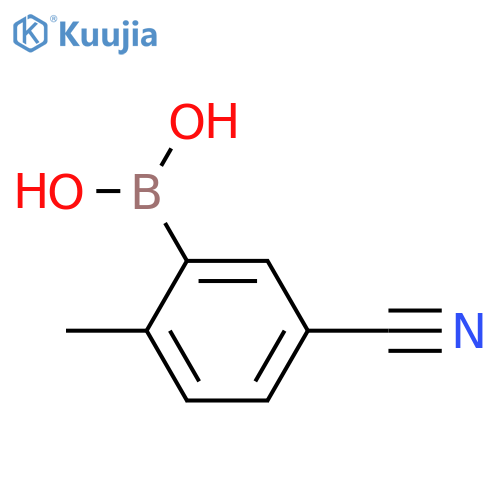

Cas no 867333-43-5 (5-Cyano-2-methylphenylboronic acid)

5-Cyano-2-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (5-Cyano-2-methylphenyl)boronic acid

- 5-Cyano-2-methylphenylboronic acid

- B-(5-Cyano-2-methylphenyl)boronic acid (ACI)

- Boronic acid, (5-cyano-2-methylphenyl)- (9CI)

- MFCD17015778

- Boronic acid, (5-cyano-2-methylphenyl)-

- SCHEMBL1822394

- (5-Cyano-2-methylphenyl)boronicacid

- SY028652

- DTXSID00681893

- R10068

- 867333-43-5

- AB71676

- AKOS006335101

- 5-Cyano-2-methylphenylboronicAcid

- DB-123959

- Boronicacid,B-(5-cyano-2-methylphenyl)-

- EN300-317164

- CS-W018968

- IPDZHWUWADJUMR-UHFFFAOYSA-N

- DS-18091

- 5-Cyano-2-methylphenyl)boronic acid

-

- MDL: MFCD17015778

- インチ: 1S/C8H8BNO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,11-12H,1H3

- InChIKey: IPDZHWUWADJUMR-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C(B(O)O)C(C)=CC=1

計算された属性

- せいみつぶんしりょう: 161.06500

- どういたいしつりょう: 161.0648087g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.2Ų

じっけんとくせい

- PSA: 64.25000

- LogP: -0.45352

5-Cyano-2-methylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1298138-5G |

(5-cyano-2-methyl-phenyl)boronic acid |

867333-43-5 | 97% | 5g |

$225 | 2024-07-21 | |

| Enamine | EN300-317164-10.0g |

(5-cyano-2-methylphenyl)boronic acid |

867333-43-5 | 10g |

$793.0 | 2023-05-23 | ||

| Apollo Scientific | OR360278-5g |

(5-Cyano-2-methylphenyl)boronic acid |

867333-43-5 | 97% | 5g |

£156.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB237-5g |

5-Cyano-2-methylphenylboronic acid |

867333-43-5 | 97% | 5g |

2772.0CNY | 2021-08-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065996-100mg |

(5-Cyano-2-methylphenyl)boronic acid |

867333-43-5 | 98% | 100mg |

¥51.00 | 2024-04-27 | |

| Enamine | EN300-317164-1.0g |

(5-cyano-2-methylphenyl)boronic acid |

867333-43-5 | 1g |

$185.0 | 2023-05-23 | ||

| TRC | C987678-50mg |

5-Cyano-2-methylphenylboronic acid |

867333-43-5 | 50mg |

$75.00 | 2023-05-18 | ||

| Apollo Scientific | OR360278-250mg |

(5-Cyano-2-methylphenyl)boronic acid |

867333-43-5 | 97% | 250mg |

£15.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB237-250mg |

5-Cyano-2-methylphenylboronic acid |

867333-43-5 | 97% | 250mg |

248CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB237-50mg |

5-Cyano-2-methylphenylboronic acid |

867333-43-5 | 97% | 50mg |

57.0CNY | 2021-08-04 |

5-Cyano-2-methylphenylboronic acid 合成方法

ごうせいかいろ 1

1.2 Reagents: Trimethyl borate ; 30 min, -98 °C; 3 h, -98 °C → rt

5-Cyano-2-methylphenylboronic acid Raw materials

5-Cyano-2-methylphenylboronic acid Preparation Products

5-Cyano-2-methylphenylboronic acid 関連文献

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

5-Cyano-2-methylphenylboronic acidに関する追加情報

Recent Advances in the Application of 5-Cyano-2-methylphenylboronic acid (CAS: 867333-43-5) in Chemical Biology and Pharmaceutical Research

5-Cyano-2-methylphenylboronic acid (CAS: 867333-43-5) has emerged as a key intermediate in the synthesis of bioactive compounds and pharmaceutical agents. Recent studies highlight its utility in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing biaryl structures in drug discovery. This boronic acid derivative exhibits enhanced stability and reactivity, making it particularly valuable for the development of tyrosine kinase inhibitors and other targeted therapies. The compound's unique electronic properties, attributed to the cyano and methyl substituents, have been exploited to optimize binding affinities in medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in developing novel proteolysis-targeting chimeras (PROTACs). Researchers utilized 5-Cyano-2-methylphenylboronic acid as a critical linker component, enabling efficient degradation of oncogenic proteins. The study reported improved pharmacokinetic properties compared to traditional arylboronic acids, with enhanced cell permeability and reduced off-target effects. These findings suggest promising applications in cancer therapeutics, particularly for hard-to-treat malignancies.

In materials science, recent work published in ACS Applied Materials & Interfaces explored the compound's potential in biosensor development. The electron-withdrawing cyano group was found to significantly enhance the sensitivity of glucose-detecting systems when incorporated into boronic acid-based recognition elements. This advancement addresses longstanding challenges in continuous glucose monitoring for diabetes management, demonstrating the compound's versatility beyond traditional pharmaceutical applications.

The synthetic accessibility of 5-Cyano-2-methylphenylboronic acid has also facilitated its use in diversity-oriented synthesis. A 2024 Nature Communications paper detailed its application in generating structurally complex compound libraries for high-throughput screening. Researchers achieved unprecedented scaffold diversity by leveraging the compound's orthogonal reactivity patterns, leading to the identification of new lead compounds for neurodegenerative disease targets.

Ongoing clinical investigations (Phase I/II trials) are evaluating derivatives of 5-Cyano-2-methylphenylboronic acid as next-generation PARP inhibitors. Preliminary data suggest improved blood-brain barrier penetration compared to existing therapies, potentially expanding treatment options for central nervous system malignancies. The compound's metabolic stability, as demonstrated in recent ADME studies, positions it as a promising scaffold for CNS-targeted drug development.

From a safety perspective, recent toxicological assessments indicate favorable profiles for 5-Cyano-2-methylphenylboronic acid derivatives. A comprehensive 2023 study in Chemical Research in Toxicology reported minimal hepatotoxicity at therapeutic doses, addressing a common limitation of boronic acid-containing pharmaceuticals. These findings support the compound's continued development and potential regulatory approval pathways.

867333-43-5 (5-Cyano-2-methylphenylboronic acid) 関連製品

- 1072945-88-0(1-(3-chlorophenyl)pyrazole-4-boronic acid)

- 85199-06-0(2,5-Dimethylphenylboronic acid)

- 138642-62-3((2-cyanophenyl)boronic acid)

- 1072945-74-4(4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride)

- 1072946-13-4(3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid)

- 313546-19-9(3-Cyano-2-methylphenylboronic acid)

- 1328882-30-9(2-Cyano-4-methylphenylboronic acid)

- 313546-18-8((4-Cyano-2-methylphenyl)boronic acid)

- 150255-96-2((3-cyanophenyl)boronic acid)

- 1072951-91-7({3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid)